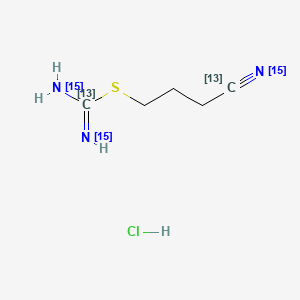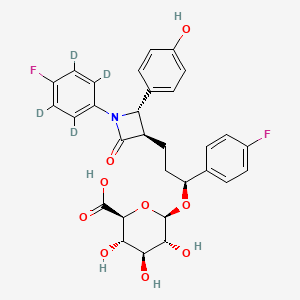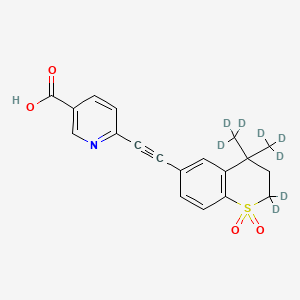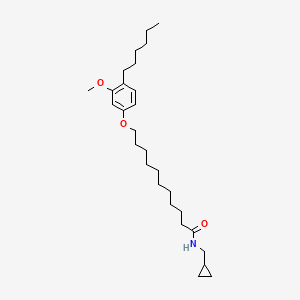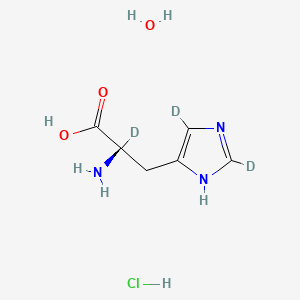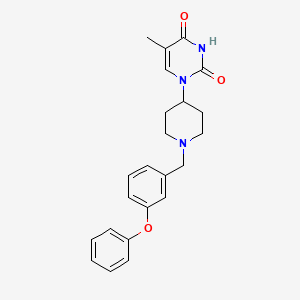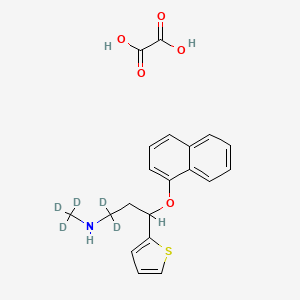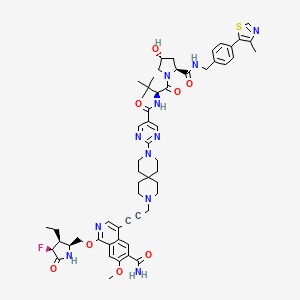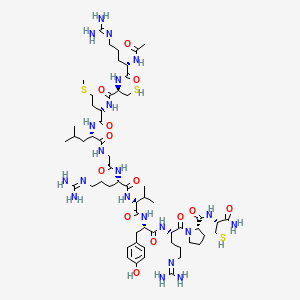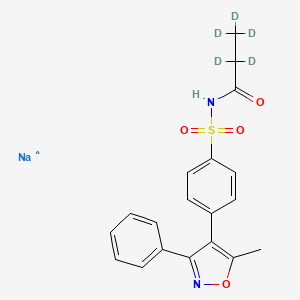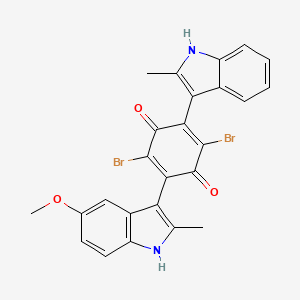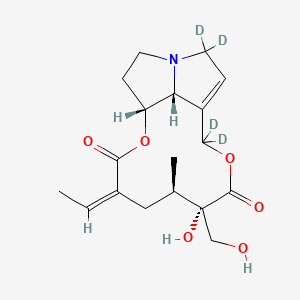
Retrorsine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retrorsine-d4 is a deuterated form of retrorsine, a hepatotoxic pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the Senecio genus. This compound is used in scientific research to study the toxicokinetics and metabolism of retrorsine, as the deuterium atoms can be tracked more easily in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of retrorsine-d4 involves the incorporation of deuterium atoms into the retrorsine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated chloroform (CDCl3) during the reaction, which allows for the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped with the necessary facilities for handling deuterated compounds. The process involves the synthesis of retrorsine followed by the incorporation of deuterium atoms through chemical reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions
Retrorsine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolism and toxicokinetics of the compound in biological systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while reduction can result in the formation of reduced metabolites.
Scientific Research Applications
Retrorsine-d4 is widely used in scientific research to study the toxicokinetics, metabolism, and toxicology of retrorsine. Some of the key applications include:
Chemistry: this compound is used to study the chemical properties and reactivity of pyrrolizidine alkaloids.
Biology: It is used to investigate the biological effects of retrorsine on various organisms, including its hepatotoxicity and genotoxicity.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of retrorsine in the body.
Industry: The compound is used in the development of analytical methods for detecting and quantifying pyrrolizidine alkaloids in food and herbal products.
Mechanism of Action
Retrorsine-d4 exerts its effects through the formation of reactive metabolites that bind to cellular macromolecules, leading to hepatotoxicity and genotoxicity. The primary molecular targets are liver cells, where this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The resulting metabolites form DNA adducts and protein adducts, leading to cellular damage and liver toxicity.
Comparison with Similar Compounds
Similar Compounds
Senecionine: Another pyrrolizidine alkaloid found in the Senecio genus, known for its hepatotoxic properties.
Seneciphylline: A structurally similar pyrrolizidine alkaloid with similar toxicological effects.
Monocrotaline: A pyrrolizidine alkaloid found in the Crotalaria genus, known for its pulmonary toxicity.
Uniqueness
Retrorsine-d4 is unique due to the incorporation of deuterium atoms, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool for studying the metabolism and toxicokinetics of retrorsine, providing insights into its biological effects and potential risks.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1R,4Z,6R,7S,17R)-10,10,13,13-tetradeuterio-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-/m1/s1/i6D2,9D2 |
InChI Key |
BCJMNZRQJAVDLD-HNOQTVLNSA-N |
Isomeric SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)/C(=C\C)/C[C@H]([C@@](C(=O)OC2([2H])[2H])(CO)O)C)[2H] |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


